![molecular formula C14H21N3O2 B1378892 Tert-butyl 3-(pyridin-2-YL)piperazine-1-carboxylate CAS No. 886770-90-7](/img/structure/B1378892.png)
Tert-butyl 3-(pyridin-2-YL)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 3-(pyridin-2-YL)piperazine-1-carboxylate is a compound that belongs to a class of selective α2-adrenoceptor antagonists . It is used as a building block or intermediate in the synthesis of several novel organic compounds .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylate with tert-butyl ester and Pd/C in ethanol, stirred with an H2 balloon for 3 hours .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of one such compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the reaction of 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylate with tert-butyl ester and Pd/C in ethanol .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of 263.34 and a boiling point of 389.4±37.0 °C .Scientific Research Applications
Catalysis and Polymerization
Tert-butyl 3-(pyridin-2-YL)piperazine-1-carboxylate derivatives have been explored for their catalytic activities, particularly in the context of acylation chemistry. One study demonstrated the synthesis and polymerization of a related derivative, leading to the production of catalytically active poly(methacryloyl-4-(dialkylamino)pyridine) derivatives. These polymers showed effectiveness in the acylation of tert-butanol with acetic anhydride, highlighting their potential as catalysts in organic synthesis due to neighboring group effects (Mennenga, Dorn, Menzel, & Ritter, 2015).
Synthesis and Characterization of Novel Compounds
The compound has been utilized as a building block in the synthesis of novel organic molecules with potential biological activities. For instance, a specific derivative was synthesized and characterized, including its structural confirmation through X-ray diffraction. This derivative displayed modest antibacterial and anthelmintic activities, suggesting its potential for further development into therapeutic agents (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Molecular Structure Analysis
Studies have also focused on the detailed molecular structure analysis of tert-butyl 3-(pyridin-2-YL)piperazine-1-carboxylate derivatives. For example, the crystal and molecular structure of a sterically congested piperazine derivative was reported, showcasing the compound's novel chemistry and its potential as a pharmacologically useful core. This kind of research underlines the importance of structural analysis in understanding the properties and potential applications of new chemical entities (Gumireddy, DeBoyace, Rupprecht, Gupta, Patel, Flaherty, & Wildfong, 2021).
Mechanism of Action
Target of Action
For instance, piperazine derivatives have shown a wide spectrum of biological activities such as antibacterial , antifungal , anticancer , antiparasitic , antihistamine , and antidepressive activities .
Mode of Action
The diverse biological activities of compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Biochemical Pathways
Similar compounds have been found to interact with various biochemical pathways, influencing a wide range of biological activities .
Pharmacokinetics
The piperazine ring is known for its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, which could influence its bioavailability .
Result of Action
Similar compounds have shown a wide spectrum of biological activities .
Action Environment
The piperazine ring is known for its easy modificability, which could potentially allow it to adapt to various environmental conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-pyridin-2-ylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-9-8-16-12(10-17)11-6-4-5-7-15-11/h4-7,12,16H,8-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWOXCWPHVVITM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(pyridin-2-YL)piperazine-1-carboxylate | |
CAS RN |
886770-90-7 |
Source
|
Record name | tert-butyl 3-(pyridin-2-yl)piperazine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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